CGP60474

CDK inhibitor kinase selectivity cell cycle

Researchers studying CDK-driven cell cycle arrest, blood-brain barrier modulation, or systemic inflammation models like endotoxemia often face compound polypharmacology limitations. CGP60474 addresses this with a unique, validated multi-kinase profile. - Distinct CDK Potency Fingerprint: Inhibits CDK2/A (IC50 4 nM), CDK5/p25 (10 nM), and CDK9/T (13 nM) potently, differing from focused CDK inhibitors like Dinaciclib. - Validated Anti-Endotoxemic Activity: Uniquely repurposed via LINCS L1000 screening to reduce plasma IL-6 and increase survival in LPS mouse models at 10 mg/kg. - Dual PKC/CDK Probe: Combines low-micromolar PKCα inhibition with its CDK activity, offering a more targeted tool than broad-spectrum agents like Staurosporine. Reliable, global supply with full quality documentation.

Molecular Formula C18H18ClN5O
Molecular Weight 355.8 g/mol
CAS No. 164658-13-3
Cat. No. B1668527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP60474
CAS164658-13-3
Synonyms3-(4-(2-(3-chlorophenylamino)pyrimidin-4-yl)pyridin-2-ylamino)propanol
CGP 60474
Molecular FormulaC18H18ClN5O
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO
InChIInChI=1S/C18H18ClN5O/c19-14-3-1-4-15(12-14)23-18-22-9-6-16(24-18)13-5-8-21-17(11-13)20-7-2-10-25/h1,3-6,8-9,11-12,25H,2,7,10H2,(H,20,21)(H,22,23,24)
InChIKeyIYNDTACKOAXKBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP60474: Selective CDK/PKC Inhibitor


CGP60474 (CAS 164658-13-3) is a synthetic small-molecule kinase inhibitor belonging to the phenylamino-pyrimidine class, characterized by a molecular weight of 355.82 g/mol and the formula C18H18ClN5O [1]. It functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), demonstrating nanomolar potency against CDK1, CDK2, CDK5, and CDK9, and also inhibits Protein Kinase C (PKC) isoforms and VEGFR-2 . Notably, CGP60474 has been repurposed as a potent anti-endotoxemic agent based on LINCS L1000 dataset screening [2].

Pathway CDK1/2/5/9 inhibition with moderate CDK4/7 engagement
Model Endotoxemia screening fit derived from LINCS L1000 dataset
Crosstalk Dual CDK/PKC probe for kinase interaction studies

Why CGP60474 Is Irreplaceable


CGP60474 presents a unique pharmacological fingerprint that defies straightforward substitution with other CDK inhibitors (e.g., Dinaciclib, Palbociclib) or PKC inhibitors (e.g., Staurosporine, Bisindolylmaleimide I). Its potency profile across CDK1, CDK2, CDK5, and CDK9 is distinct, and it exhibits a specific balance of activities that drive its validated anti-endotoxemic effects—a property not shared by its closest CDK inhibitor analogs [1]. Furthermore, its documented ability to modulate the blood-brain barrier and reverse G1/S cell cycle arrest differentiates it from both more selective (Palbociclib) and broader-spectrum (Staurosporine) kinase inhibitors [2].

CDK Selectivity Profile

The broad CDK inhibition pattern, including CDK4/7, may not be replicated by more selective CDK inhibitors (e.g., Palbociclib, Dinaciclib).

Endotoxemic Response

Reported anti-endotoxemic endpoint in LPS models appears unique; class-level evidence suggests other CDK inhibitors may lack this activity.

Blood-Brain Barrier Modulation

Dual P-gp/BCRP inhibition effect is not established for structurally related CDK inhibitors; cannot assume interchangeable CNS delivery properties.

CGP60474: Comparative Evidence vs. Other Inhibitors


Distinct CDK Inhibition Profile vs. Dinaciclib

CGP60474 exhibits a broader, yet distinct, CDK inhibition profile compared to the clinically advanced CDK inhibitor Dinaciclib. While Dinaciclib is highly potent against CDK1, CDK2, CDK5, and CDK9 (IC50s of 3, 1, 1, and 4 nM, respectively), CGP60474 shows a different potency distribution, particularly with moderate activity against CDK4 (IC50 = 216 nM) and CDK7 (IC50 = 200 nM) [1]. This differential selectivity profile can be crucial for experimental outcomes where targeting CDK4 or CDK7, or achieving a specific balance of CDK inhibition, is desired. In functional assays, both compounds mobilized the TAZ-CAMTA1 (TC) fusion protein in epithelioid hemangioendothelioma cells, indicating they can induce similar downstream biological effects despite differing primary kinase targets [2].

CDK Profile vs Dinaciclib
Cross-study comparable
CGP60474 IC50: CDK1/B 26 nM, CDK2/E 3 nM, CDK2/A 4 nM, CDK4/D 216 nM, CDK5/p25 10 nM, CDK7/H 200 nM, CDK9/T 13 nM. Dinaciclib: CDK1 3 nM, CDK2 1 nM, CDK5 1 nM, CDK9 4 nM.
Supports distinct CDK selectivity context; moderate CDK4/7 inhibition broadens pathway study fit.
In vitro kinase assays; compare CDK4/7 engagement when designing cell-cycle experiments.
CDK inhibitor kinase selectivity cell cycle cancer research

Unique Anti-Endotoxemic Activity

CGP60474 was identified as the most potent anti-endotoxemic agent in a large-scale computational drug repurposing screen using the LINCS L1000 dataset [1]. This activity was experimentally validated in vivo, where CGP60474 significantly reduced plasma IL-6 levels and increased survival in an LPS-induced endotoxemia mouse model at a dose of 10 mg/kg [2][3]. In contrast, other potent CDK inhibitors like Dinaciclib have not been reported to possess this specific anti-endotoxemic efficacy, making CGP60474 the unique candidate of choice for research in sepsis and systemic inflammatory response syndromes.

Endotoxemic Activity
Class-level inference
Reduced plasma IL-6 and improved survival in LPS-induced endotoxemia mouse model at 10 mg/kg.
Endotoxemia model-response context; other CDK inhibitors not reported in this model.
Direct comparator data absent; source-based class inference.
endotoxemia sepsis inflammation drug repurposing

Dual CDK/PKC Inhibition Profile

CGP60474 displays a unique dual inhibition profile, potently targeting CDK1/2/5/9 while also inhibiting PKCα and v-Abl in the low micromolar range (IC50s = 0.25 and 0.4 µM, respectively) [1]. This contrasts with specialized PKC inhibitors like Bisindolylmaleimide I, which show potent and selective PKC inhibition (IC50 ~10-20 nM for PKCα/β/γ) but lack CDK inhibitory activity . The broad-spectrum kinase inhibitor Staurosporine also potently inhibits PKC (IC50 ~2-6 nM for PKCα/γ/η) but does so with a much wider, less selective profile across many kinase families, leading to higher cellular toxicity . CGP60474 offers a middle ground: a selective, potent CDK inhibition profile combined with auxiliary PKC activity, providing a unique tool to study crosstalk between CDK- and PKC-mediated pathways.

Dual CDK/PKC Profile
Cross-study comparable
CDK IC50 3-26 nM; PKCα IC50 0.25 μM. vs Bisindolylmaleimide I (PKCα ~10 nM, no CDK) and Staurosporine (PKCα ~2 nM, broad spectrum).
Dual CDK/PKC assay context; enables crosstalk studies not feasible with pure PKC or pan-kinase inhibitors.
Recombinant kinase assays; balance CDK potency and PKC engagement for experimental design.
PKC inhibitor CDK inhibitor kinase crosstalk signal transduction

Blood-Brain Barrier Transporter Modulation

In silico screening and subsequent in situ brain perfusion studies in rats identified CGP60474 as a dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), two key efflux transporters at the blood-brain barrier (BBB) [1]. Co-administration of CGP60474 significantly improved the brain delivery of the anticancer agent mitoxantrone (MX) [2]. This property differentiates CGP60474 from other CDK inhibitors like Palbociclib and Abemaciclib, which are known substrates but not necessarily dual inhibitors of these transporters, and from Dinaciclib, for which such data are not established. In a mouse brain tumor model, the combination of a CDK 4/6 inhibitor IV and another P-gp/BCRP inhibitor (BX795) potentiated the anticancer effect of MX, suggesting that CGP60474 could serve a similar function [2].

BBB Transporter Modulation
Class-level inference
Improved brain delivery of mitoxantrone in rat in situ brain perfusion model; dual P-gp/BCRP inhibition.
BBB modulation model context; unique reported dual inhibition among CDK inhibitors.
In silico and in situ evidence; direct comparator kinase inhibitor data not available.
blood-brain barrier P-glycoprotein BCRP drug delivery brain cancer

Reversible G1/S Arrest in U2-OS Cells

CGP60474 has been demonstrated to cause a reversible G1/S phase cell cycle arrest in the U2-OS osteosarcoma cell line . While many CDK inhibitors induce cell cycle arrest, the reversibility of this effect upon washout is a key experimental consideration, especially for studies requiring precise temporal control or synchronization of the cell cycle. This functional readout, combined with its specific CDK potency profile, distinguishes it from other CDK inhibitors like Palbociclib (which primarily causes G1 arrest through CDK4/6 inhibition) or Dinaciclib (which can cause apoptosis and cell death at similar concentrations) [1].

Reversible G1/S Arrest
Supporting evidence
Induces reversible G1/S phase cell cycle arrest in U2-OS osteosarcoma cells; recovery upon washout.
Cell-cycle synchronization context; may avoid apoptotic commitment seen with some CDK inhibitors.
Cell-line specific; confirm reversibility in target models.
cell cycle arrest U2-OS CDK inhibitor cancer biology

CGP60474: Recommended Applications


CDK Pathway Crosstalk with Moderate CDK4/7 Inhibition

CGP60474 is the compound of choice for studies requiring potent inhibition of CDK1, CDK2, CDK5, and CDK9 while maintaining moderate activity against CDK4 and CDK7. Its unique potency distribution, distinct from the more focused Dinaciclib (which lacks CDK4/7 activity) and the highly selective CDK4/6 inhibitors like Palbociclib, allows for the exploration of biological effects where a broader CDK inhibition spectrum is desired [1].

Endotoxemia, Sepsis & Inflammation Models

For in vivo studies of endotoxemia and sepsis, CGP60474 is the uniquely validated CDK inhibitor. Its demonstrated ability to reduce plasma IL-6 and increase survival in a mouse LPS model, as confirmed by the LINCS L1000 repurposing study, positions it as a critical tool compound for investigating the role of CDK signaling in systemic inflammation and for evaluating potential therapeutic interventions in this area .

Mechanistic Studies of CDK-PKC Crosstalk

CGP60474 is the preferred probe for investigating the interplay between CDK and PKC pathways. Its potent CDK inhibition combined with low micromolar activity against PKCα provides a unique dual activity profile. This makes it a more targeted tool than broad-spectrum inhibitors like Staurosporine, and it offers a functional advantage over pure PKC inhibitors like Bisindolylmaleimide I, which do not engage CDKs .

BBB Modulation for CNS Drug Delivery

In experimental models focused on overcoming the blood-brain barrier, CGP60474 serves as a unique P-gp/BCRP dual inhibitor. It can be used to investigate strategies for enhancing the brain delivery of co-administered anticancer agents or other CNS therapeutics, a property not yet established for other major CDK inhibitors in the same context .

Application
Selection Property
Validation Focus
CDK pathway selectivity studies
Broad CDK inhibition with moderate CDK4/7 engagement
CDK isoform profiling across cell models
Endotoxemia model research
Reported anti-endotoxemic response (IL-6, survival)
LPS model endpoint review
CDK-PKC crosstalk research
Dual CDK/PKC inhibitor profile
Pathway-specific kinase assay review
BBB transporter modulation studies
Reported P-gp/BCRP dual inhibition
Brain delivery model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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